![molecular formula C29H24N4OS B303547 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B303547.png)
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide, also known as BMT-052, is a novel chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BMT-052 belongs to the class of triazine-based compounds and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation. 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low toxicity profile, which allows for higher concentrations to be used in experiments without causing significant harm to cells or animals. However, one limitation of using 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide. One future direction is to explore its potential therapeutic applications in other fields, such as cardiovascular disease and diabetes. Another future direction is to improve its solubility in water, which would make it easier to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide and its potential interactions with other drugs.
Méthodes De Synthèse
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been synthesized using various methods, including a one-pot reaction of 5,6-diamino-1,2,4-triazine, 4-methylphenyl isothiocyanate, and 1-naphthylacetic acid. The synthesis process involves the formation of a triazine ring, followed by the attachment of a 1-naphthylacetic acid moiety to the triazine ring through a sulfanyl linker.
Applications De Recherche Scientifique
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been extensively studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and prostate cancer cells. Inflammation research has shown that 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, 2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Nom du produit |
2-{[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(1-naphthyl)acetamide |
|---|---|
Formule moléculaire |
C29H24N4OS |
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
2-[[5,6-bis(4-methylphenyl)-1,2,4-triazin-3-yl]sulfanyl]-N-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C29H24N4OS/c1-19-10-14-22(15-11-19)27-28(23-16-12-20(2)13-17-23)32-33-29(31-27)35-18-26(34)30-25-9-5-7-21-6-3-4-8-24(21)25/h3-17H,18H2,1-2H3,(H,30,34) |
Clé InChI |
SHMHVZYHUXOWCV-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)NC3=CC=CC4=CC=CC=C43)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



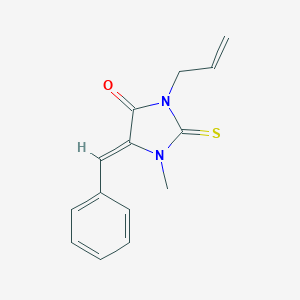
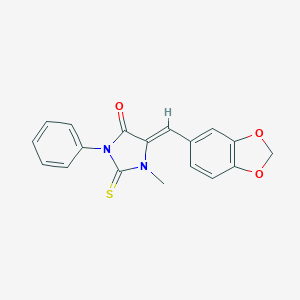
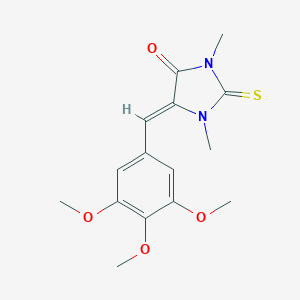


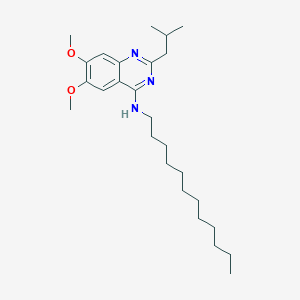

![ethyl 5-[(cyclobutylcarbonyl)amino]-1-(4-isopropylphenyl)-1H-pyrazole-4-carboxylate](/img/structure/B303475.png)
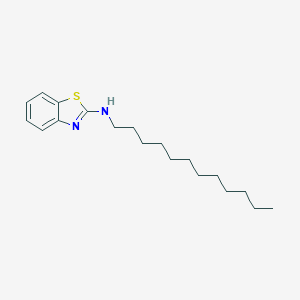
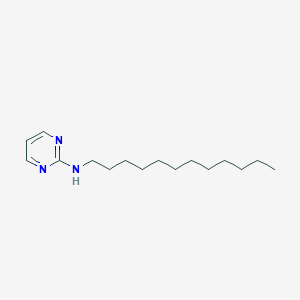
![N-(2,4-dimethoxyphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B303479.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B303480.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B303482.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)acetamide](/img/structure/B303485.png)